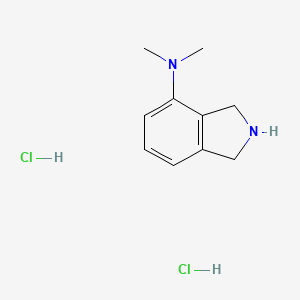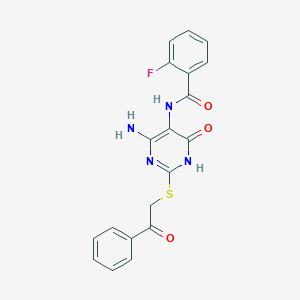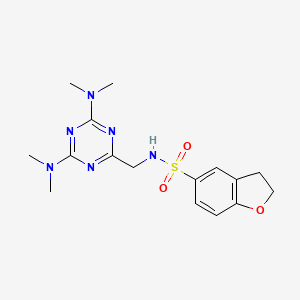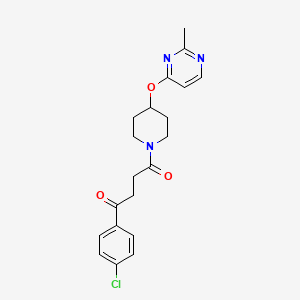
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-fluorophenoxy)acetamide, also known as CFM-2, is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. CFM-2 is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Applications De Recherche Scientifique
Chemoselective Synthesis and Catalysis
A study by Magadum and Yadav (2018) highlighted the chemoselective acetylation of 2-aminophenol using immobilized lipase, showcasing a method for synthesizing N-(2-hydroxyphenyl)acetamide derivatives, which are vital intermediates in the synthesis of antimalarial drugs. This research emphasizes the efficiency and selectivity of enzymatic catalysis in producing compounds with potential pharmaceutical applications (Magadum & Yadav, 2018).
Anticancer and Anti-Inflammatory Properties
The development of new chemical entities for anticancer and anti-inflammatory applications has led to the synthesis of 2-(substituted phenoxy)acetamide derivatives. A study by Rani et al. (2014) utilized the Leuckart synthetic pathway to develop a series of these derivatives, which were evaluated for their anticancer activity against breast cancer and neuroblastoma cell lines, as well as for their anti-inflammatory and analgesic properties. This research underscores the therapeutic potential of phenoxyacetamide derivatives in developing new treatments for cancer and inflammation-related conditions (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis and Characterization of Novel Derivatives
The synthesis and structural characterization of novel acetamide derivatives, as conducted by Man-li (2008), contribute to the expanding library of acetamide compounds with potential for further biological and material applications. Such studies are essential for understanding the properties and functionalities of these compounds, paving the way for their utilization in various scientific fields (Yang Man-li, 2008).
Antioxidant Activity and Radical Scavenging
Research on phenolic derivatives, including acetaminophen and its analogs, has demonstrated their potential as antioxidants and radical scavengers. A study by Dinis, Maderia, & Almeida (1994) explored the antioxidant potencies of these compounds, revealing their capacity to inhibit lipid peroxidation and scavenge peroxyl radicals. Such findings highlight the relevance of phenolic acetamide derivatives in developing antioxidant therapies (Dinis, Maderia, & Almeida, 1994).
Metabolic Pathways and Radioligand Applications
The metabolism and quantification of radioligands like [18F]DPA-714, involving acetamide structures, underscore their importance in neuroimaging and the study of neuroinflammation. Research by Peyronneau et al. (2013) on this new TSPO positron emission tomography radioligand provides critical insights into its biodistribution, metabolism, and potential clinical applications, demonstrating the versatility of acetamide derivatives in biomedical research (Peyronneau et al., 2013).
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c20-16-8-4-5-9-17(16)24-12-18(22)21-13-19(23,15-10-11-15)14-6-2-1-3-7-14/h1-9,15,23H,10-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTIQEMFGCINKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)COC2=CC=CC=C2F)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-fluorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2749606.png)

![5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2749611.png)



![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2749619.png)
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2749620.png)
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2749621.png)
![2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid](/img/structure/B2749622.png)

![4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine](/img/structure/B2749625.png)

![[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2749629.png)